Phloroacetophenone 4-Neohesperidoside
CAS No.: 23643-71-2
Cat. No.: VC17993654
Molecular Formula: C20H28O13
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23643-71-2 |
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Molecular Formula | C20H28O13 |
Molecular Weight | 476.4 g/mol |
IUPAC Name | 1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone |
Standard InChI | InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1 |
Standard InChI Key | HAJRFFOSWOEITM-WKYRQYEVSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
Phloroacetophenone 4-neohesperidoside consists of a phloroacetophenone aglycone linked to a neohesperidose sugar unit. The aglycone, 1-(2,4,6-trihydroxyphenyl)ethanone, is glycosylated at the 4-position by neohesperidose, a disaccharide composed of β-D-glucose and α-L-rhamnose . The glycosidic bond formation involves the hydroxyl group at the 4-position of the phloroacetophenone core, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | PubChem | |
Molecular Weight | 476.4 g/mol | PubChem |
Melting Point | 162°C | J-Stage |
CAS Registry Number | 23643-71-2 | PubChem |
Solubility | Water-soluble | Patent |
Spectroscopic Identification
Synthetic batches of phloroacetophenone 4-neohesperidoside have been characterized using:
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NMR Spectroscopy: -NMR reveals aromatic protons of the aglycone at δ 6.1–6.3 ppm and anomeric protons of the neohesperidose moiety at δ 4.8–5.2 ppm .
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Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 477.3 ([M+H]), consistent with the molecular formula .
Synthetic Methodologies
Classical Glycosylation Approach
The first synthesis, reported by Kamiya et al. (1967), involves:
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Preparation of Hexaacetyl-α-neohesperidosyl Bromide: β-Neohesperidose heptaacetate is treated with HBr in acetic acid at 0°C .
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Coupling with Phloroacetophenone: The glycosyl bromide reacts with phloroacetophenone in quinoline using silver carbonate as a catalyst, yielding the acetylated intermediate .
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Deacetylation: Alkaline hydrolysis removes acetyl groups, producing phloroacetophenone 4-neohesperidoside in 65–70% yield .
Patent-Optimized Synthesis
A 2017 Chinese patent (CN107501361A) refines this process by:
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Using microwave-assisted glycosylation to reduce reaction time from 48 hours to 6 hours .
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Replacing toxic quinoline with ionic liquid solvents, improving safety and yield (85–90%) .
Table 2: Comparison of Synthetic Methods
Parameter | Kamiya (1967) | Patent CN107501361A |
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Catalyst | Silver carbonate | Silver oxide |
Solvent | Quinoline | 1-Butyl-3-methylimidazolium tetrafluoroborate |
Reaction Time | 48 hours | 6 hours |
Yield | 65–70% | 85–90% |
Reactivity and Derivative Formation
Chalcone Synthesis
Phloroacetophenone 4-neohesperidoside serves as a precursor for flavonoid glycosides. Condensation with:
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p-Hydroxybenzaldehyde: Forms naringin chalcone, cyclized to naringin (a citrus flavonoid) .
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Isovanillin: Yields neohesperidin chalcone, precursor to neohesperidin .
Biological and Industrial Applications
Flavor Enhancement
The compound’s hydrolysis releases neohesperidose, which imparts bitterness in citrus peels. It is used to modulate bitterness in:
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Beverages: Balanced bitterness in grapefruit juices.
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Confectionery: Contrasting sweet-bitter profiles in candies .
Analytical and Detection Methods
Chromatographic Techniques
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HPLC-MS/MS: Quantification in biological matrices using reverse-phase C18 columns and electrospray ionization .
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Paper Chromatography: Historical method using BuOH:AcOH:HO (4:1:2) for flavonoid separation .
Spectroscopic Workflow
Modern labs employ:
Challenges and Future Directions
Synthetic Limitations
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Glycosylation Efficiency: Steric hindrance from the neohesperidose disaccharide complicates large-scale synthesis .
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Purification: Column chromatography on cellulose remains labor-intensive despite patent improvements .
Underexplored Bioactivities
Priority research areas include:
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Antidiabetic Effects: Testing insulin-sensitizing potential in in vitro models.
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Neuroprotective Roles: Assessing inhibition of amyloid-β aggregation.
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